molecular formula C17H14FNO B8273386 3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole

3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8273386
M. Wt: 267.30 g/mol
InChI Key: GFEQPCQVRYKJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole is a useful research compound. Its molecular formula is C17H14FNO and its molecular weight is 267.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-7-methoxy-5-methyl-5,10-dihydroindeno[1,2-b]indole

Molecular Formula

C17H14FNO

Molecular Weight

267.30 g/mol

IUPAC Name

3-fluoro-7-methoxy-5-methyl-10H-indeno[1,2-b]indole

InChI

InChI=1S/C17H14FNO/c1-19-16-9-12(20-2)5-6-13(16)15-7-10-3-4-11(18)8-14(10)17(15)19/h3-6,8-9H,7H2,1-2H3

InChI Key

GFEQPCQVRYKJRC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1C4=C(C3)C=CC(=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 55 (as a 3:1 mixture of regioisomers, 1.26 g, 4.98 mmol) in benzene (25 mL) was added aqueous sodium hydroxide (50% by mass, 3 mL), tetrabutylammonium iodide (152.1 mg, 0.41 mmol), and iodomethane (2.48 mL, 39.8 mmol). The reaction mixture was stirred vigorously at 40° C. for 17 hours and then cooled to room temperature over 3.5 hours. The mixture was diluted with benzene (20 mL) and H2O (20 mL), and the aqueous layer was extracted 2×20 mL ethyl acetate. Organic layers were combined, washed 1×25 mL H2O, dried over anhydrous magnesium sulfate and concentrated. Crude product was purified by flash column chromatography (40:1 hexanes-ethyl acetate) to give 56 as one regioisomer in 71% yield (713 mg, 2.67 mmol, % yield based on amount of 55 in starting material mixture). 1H NMR (600 MHz, CDCl3): δ 7.49 (d, 1H, J=9 Hz), 7.37-7.39 (dd, 1H, J=7.8 Hz, 4.8 Hz), 7.21-7.23 (dd, 1H, J=9.3 Hz, 1.8 Hz), 6.82-6.86 (m, 3H), 3.92 (s, 3H), 3.91 (s, 3H). 13C NMR (150 MHz, CDCl3): δ 162.2 (d, J=240 Hz), 156.4, 142.8, 142.7 (d, J=3 Hz), 142.6 (d, J=3 Hz), 137.1 (d, J=9.5 Hz), 125.8 (d, J=9.2 Hz), 122.4, 119.8, 118.4, 109.9 (d, J=22.5 Hz), 109.3, 104.3 (d, J=24.8 Hz), 93.7, 55.7, 30.9, 29.5; 19F NMR (CD3CD, 376 MHz): δ −116.0 (q, J=14.1, 9.4 Hz); FTIR: cm−1 1611, 1592, 1530, 1460, 1380, 1258, 1221, 1161. EI-HRMS: Calcd. for C17H14FNO+ [M]+: 267.1059, found 267.1062.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
152.1 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Name

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